![molecular formula C12H9N3 B1497869 4-(2-Methylpyrimidin-4-yl)benzonitrile CAS No. 874778-89-9](/img/structure/B1497869.png)
4-(2-Methylpyrimidin-4-yl)benzonitrile
Overview
Description
4-(2-Methylpyrimidin-4-yl)benzonitrile (4-MPBN) is an organic compound with a wide range of applications in the field of synthetic chemistry. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-MPBN is also used as a starting material for the synthesis of various heterocyclic compounds. In addition, it has been used in the synthesis of biologically active compounds such as antibiotics and anticancer drugs.
Scientific Research Applications
Anti-inflammatory and Antinociceptive Applications
Research has indicated the potential of 4-(2-Methylpyrimidin-4-yl)benzonitrile derivatives in the development of histamine H4 receptor (H4R) antagonists. A study by Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines, including 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, showing potent anti-inflammatory activity in an animal model and antinociceptive activity in a pain model. This supports the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Anticancer Activity
A compound synthesized from 4-(2-bromoacetyl)benzonitrile and 2-benzoylpyridine thiosemicarbazone, forming a tridentate NNN ligand, demonstrated potential anticancer activity against U937 human monocytic cells. This highlights the role of such compounds in the development of novel anticancer therapeutics (Bera et al., 2021).
Liquid Crystalline Behavior
A study by Ahipa et al. (2014) synthesized a new series of luminescent 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, revealing their potential as mesogens with liquid crystalline behavior. This research contributes to the development of materials with specific optical and electronic properties (Ahipa et al., 2014).
High Voltage Lithium-Ion Batteries
In the field of energy storage, 4-(Trifluoromethyl)-benzonitrile was investigated as an electrolyte additive for LiNi 0.5 Mn 1.5 O4 cathodes in high voltage lithium-ion batteries. The addition significantly improved the cyclic stability and capacity retention, indicating its usefulness in enhancing battery performance (Huang et al., 2014).
Synthesis and Antibacterial Activity
Derivatives of 4-(2-Methylpyrimidin-4-yl)benzonitrile were synthesized and evaluated for their antimicrobial activity. This research underscores the potential of these compounds in the development of new antibacterial agents, contributing to the fight against resistant bacterial strains (Chen et al., 2014).
properties
IUPAC Name |
4-(2-methylpyrimidin-4-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-9-14-7-6-12(15-9)11-4-2-10(8-13)3-5-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBBOYFTNLXBKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653845 | |
Record name | 4-(2-Methylpyrimidin-4-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpyrimidin-4-yl)benzonitrile | |
CAS RN |
874778-89-9 | |
Record name | 4-(2-Methylpyrimidin-4-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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